METHYL 4-METHYL-3-{[2-(2-THIENYL)ACETYL]AMINO}BENZOATE
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Overview
Description
METHYL 4-METHYL-3-{[2-(2-THIENYL)ACETYL]AMINO}BENZOATE is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl group, a thienyl group, and an acylamino group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-METHYL-3-{[2-(2-THIENYL)ACETYL]AMINO}BENZOATE typically involves the following steps:
Formation of the Thienyl Acetyl Intermediate: The initial step involves the acetylation of thiophene to form 2-(2-thienyl)acetyl chloride.
Amination Reaction: The 2-(2-thienyl)acetyl chloride is then reacted with 4-methyl-3-aminobenzoic acid to form the corresponding amide.
Esterification: The final step involves the esterification of the amide with methanol to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-METHYL-3-{[2-(2-THIENYL)ACETYL]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acylamino moiety can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
METHYL 4-METHYL-3-{[2-(2-THIENYL)ACETYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 4-METHYL-3-{[2-(2-THIENYL)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The thienyl group may interact with enzymes or receptors, modulating their activity. The acylamino moiety can form hydrogen bonds with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-METHYL-3-{[2-(2-FURYL)ACETYL]AMINO}BENZOATE: Similar structure but with a furan ring instead of a thiophene ring.
METHYL 4-METHYL-3-{[2-(2-PYRIDYL)ACETYL]AMINO}BENZOATE: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
METHYL 4-METHYL-3-{[2-(2-THIENYL)ACETYL]AMINO}BENZOATE is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
methyl 4-methyl-3-[(2-thiophen-2-ylacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-10-5-6-11(15(18)19-2)8-13(10)16-14(17)9-12-4-3-7-20-12/h3-8H,9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRSFBPVZMPHEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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